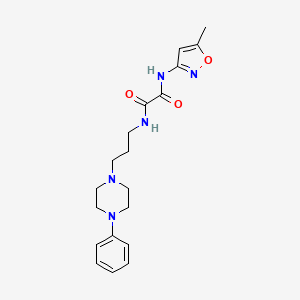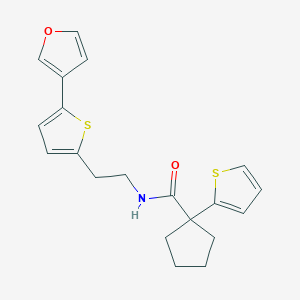![molecular formula C15H16F3N5O B2907279 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine CAS No. 2380070-91-5](/img/structure/B2907279.png)
2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is known for its unique properties and has been used in various research projects to understand its mechanism of action and its effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine is not fully understood. However, it is believed to work by binding to certain receptors in the brain, which leads to changes in neurotransmitter release. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer drugs. It has also been shown to have analgesic effects, making it a potential candidate for the treatment of pain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine in lab experiments include its high affinity for certain receptors in the brain, its potential application in developing new drugs for the treatment of various diseases, and its ability to inhibit the growth of cancer cells in vitro. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine. One direction is to further investigate its mechanism of action and its effects on various physiological processes. Another direction is to explore its potential application in developing new drugs for the treatment of various diseases, including cancer and neurological disorders. Additionally, future research could focus on developing new and more efficient synthesis methods for this compound. Finally, research could also focus on exploring the potential toxicity of this compound and its effects on the environment.
Synthesemethoden
The synthesis of 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine involves the reaction of 4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine with 2-methyl-4,6-dichloropyrimidine. This reaction is carried out in the presence of a base and a solvent. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine has been used in various scientific research projects. This compound has been studied for its potential application in developing new drugs for the treatment of various diseases. It has been shown to have a high affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders. This compound has also been studied for its potential application in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer drugs.
Eigenschaften
IUPAC Name |
2-methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-10-19-7-3-13(21-10)23-8-4-11(5-9-23)24-14-20-6-2-12(22-14)15(16,17)18/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHYBLHPSFRKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2907200.png)

![4-(4-Ethoxyphenyl)-6-[(3-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2907202.png)

![tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate](/img/structure/B2907209.png)
![[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol](/img/structure/B2907210.png)


![N-[2-(Prop-2-enoylamino)ethyl]-2,3-dihydro-1H-indene-2-carboxamide](/img/structure/B2907216.png)
![4-[2-(dimethylamino)ethoxy]-N-methylaniline](/img/structure/B2907217.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2907218.png)